molecular formula C36H35N2Na3O13S3 B12772555 Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 83027-38-7

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12772555
CAS No.: 83027-38-7
M. Wt: 868.8 g/mol
InChI Key: GWRVNGCWBZYRAZ-UHFFFAOYSA-K
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances number 280-140-9 is known as trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate. This compound is a complex organic molecule with significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of sulfonate groups and the attachment of the diethyl and methyl substituents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water or organic solvents under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate is used as a fluorescent probe due to its strong fluorescence properties. It helps in studying cellular processes and tracking molecular interactions.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.

Mechanism of Action

The mechanism by which trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes and interact with proteins and nucleic acids. The anthracene core can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
  • Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Uniqueness

The uniqueness of trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate lies in its combination of functional groups and the anthracene core. This combination provides it with distinct chemical and physical properties, making it versatile for various applications.

Properties

CAS No.

83027-38-7

Molecular Formula

C36H35N2Na3O13S3

Molecular Weight

868.8 g/mol

IUPAC Name

trisodium;5,8-bis(2,6-diethyl-4-methyl-3-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C36H38N2O13S3.3Na/c1-7-18-13-16(5)35(53(46,47)48)20(9-3)30(18)37-22-11-12-23(38-31-19(8-2)14-17(6)36(21(31)10-4)54(49,50)51)27-26(22)33(41)28-24(39)15-25(52(43,44)45)32(40)29(28)34(27)42;;;/h11-15,37-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

GWRVNGCWBZYRAZ-UHFFFAOYSA-K

Canonical SMILES

CCC1=C(C(=C(C(=C1)C)S(=O)(=O)[O-])CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C(=C4CC)S(=O)(=O)[O-])C)CC)C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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